molecular formula C16H17ClN2O3 B12671261 7-(Diethylamino)-1,3-dihydroxyphenoxazin-5-ium chloride CAS No. 76372-58-2

7-(Diethylamino)-1,3-dihydroxyphenoxazin-5-ium chloride

Katalognummer: B12671261
CAS-Nummer: 76372-58-2
Molekulargewicht: 320.77 g/mol
InChI-Schlüssel: NVMDNLWSEHRDBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Diethylamino)-1,3-dihydroxyphenoxazin-5-ium chloride is a synthetic organic compound known for its unique chemical properties and applications in various fields. It is a derivative of phenoxazine, a heterocyclic compound, and is characterized by the presence of diethylamino and dihydroxy groups. This compound is often used in scientific research due to its fluorescent properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Diethylamino)-1,3-dihydroxyphenoxazin-5-ium chloride typically involves the condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate, followed by a Vilsmeier–Haack formylation reaction. The reaction is carried out in 1,2-dichloroethane as a solvent . The process involves several steps, including the formation of intermediate compounds, which are then converted to the final product through controlled reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

7-(Diethylamino)-1,3-dihydroxyphenoxazin-5-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted phenoxazine derivatives, which can have different chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

7-(Diethylamino)-1,3-dihydroxyphenoxazin-5-ium chloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-(Diethylamino)-1,3-dihydroxyphenoxazin-5-ium chloride involves its interaction with molecular targets through its fluorescent properties. The compound can bind to specific biomolecules, allowing researchers to track and study various biological processes. Its ability to undergo photo-induced electron transfer and other photochemical reactions makes it a valuable tool in fluorescence microscopy and imaging .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-(Diethylamino)-1,3-dihydroxyphenoxazin-5-ium chloride stands out due to its specific chemical structure, which imparts unique fluorescent properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound in scientific research .

Eigenschaften

CAS-Nummer

76372-58-2

Molekularformel

C16H17ClN2O3

Molekulargewicht

320.77 g/mol

IUPAC-Name

7-(diethylamino)-1-hydroxyphenoxazin-10-ium-3-one;chloride

InChI

InChI=1S/C16H16N2O3.ClH/c1-3-18(4-2)10-5-6-12-14(7-10)21-15-9-11(19)8-13(20)16(15)17-12;/h5-9,20H,3-4H2,1-2H3;1H

InChI-Schlüssel

NVMDNLWSEHRDBB-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=CC2=C(C=C1)[NH+]=C3C(=CC(=O)C=C3O2)O.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.